2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Acquire 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS 854357-35-0) to leverage its unique 4-methylthiazole-thioamide scaffold for SAR exploration. Unlike its unsubstituted analog, the 4-methyl group and thioamide moiety provide distinct electronic, steric, and lipophilic properties that enhance metabolic stability and membrane permeability. With defined logP (0.357) and LogD (pH 7.4, 0.86), this compound offers a quantifiable starting point for property-based drug design. Use it as a versatile fragment for library expansion, a bioconjugation handle for chemical probes, or an analytical reference standard. Ensure assay reproducibility by choosing this defined, high-purity building block.

Molecular Formula C6H8N2S2
Molecular Weight 172.3 g/mol
CAS No. 854357-35-0
Cat. No. B3023029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
CAS854357-35-0
Molecular FormulaC6H8N2S2
Molecular Weight172.3 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CC(=S)N
InChIInChI=1S/C6H8N2S2/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9)
InChIKeyGIRPOGVYTBVPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 pkg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS 854357-35-0) – A Defined Thiazole-Thioamide Building Block for Specialized Chemical Biology and Medicinal Chemistry Procurement


2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is a small-molecule heterocyclic building block with the molecular formula C₆H₈N₂S₂ and a molecular weight of 172.27 g/mol [1]. It is characterized by a 4-methyl-1,3-thiazole core linked to an ethanethioamide moiety, representing a specific chemotype within the broader class of thiazole-thioamide derivatives. The compound is commercially available as a research chemical from multiple specialty chemical vendors and is primarily utilized as a versatile scaffold in early-stage drug discovery and chemical biology research . Its structural features—the electron-rich thiazole ring and the hydrogen-bond-capable thioamide group—position it as a candidate for applications requiring specific physicochemical and pharmacological properties, distinct from its oxygen-containing amide counterparts or thiazole derivatives lacking the methyl substituent.

Critical Procurement Consideration: Why 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide Cannot Be Interchanged with Generic Thiazole or Amide Analogs


Substituting 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide with a closely related analog—such as its unsubstituted thiazole counterpart, its 2-methyl positional isomer, or its oxygen-containing amide congener—can introduce quantifiable alterations in key physicochemical and biological parameters that are critical for research reproducibility and project outcomes. For instance, the presence of the 4-methyl group and the sulfur atom of the thioamide moiety impart distinct electronic, steric, and lipophilic properties that directly influence molecular recognition, metabolic stability, and membrane permeability [1] [2]. Class-level evidence demonstrates that thioamide substitution can enhance conformational rigidity and improve oral bioavailability compared to amides [1], while variations in methyl substitution patterns on the thiazole ring can significantly alter enzyme inhibitory profiles and cellular activity [3]. Therefore, indiscriminate substitution based solely on structural similarity risks introducing uncontrolled variables that may compromise assay validity, lead to spurious structure-activity relationships, and ultimately hinder project progression.

Quantitative Evidence Differentiating 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide from Closest Analogs for Informed Procurement


Enhanced Lipophilicity (logP) Relative to Amide Analog: 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide vs. 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

The substitution of the amide oxygen with sulfur in 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide results in a quantifiable increase in lipophilicity compared to its oxygen-containing analog, 2-(4-methyl-1,3-thiazol-2-yl)acetamide [1] [2]. The thioamide derivative exhibits a measured logP value of 0.357, whereas the amide analog, due to its more polar carbonyl group, is expected to have a lower logP (class-level inference) [1]. This difference in lipophilicity can significantly influence a molecule's ability to passively diffuse across lipid bilayers and its propensity for non-specific protein binding.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Distinct Physicochemical Profile: Acid pKa and LogD (pH 7.4) of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide vs. Class-Level Expectations for Thiazole Amides

The compound displays a specific acid pKa of 12.27 and a LogD (pH = 7.4) value of 0.86, as reported in a chemical database [1]. While direct comparator data for the exact amide or unsubstituted thiazole analogs are not available, these values can be contrasted with general class expectations: amide protons are typically more acidic (lower pKa) than thioamide protons, and the thioamide moiety generally confers higher lipophilicity (higher LogD) at physiological pH compared to its amide counterpart [2]. The combination of a weakly acidic proton and moderate lipophilicity at physiological pH is a quantifiable characteristic that may influence ionization state, solubility, and passive permeability under biologically relevant conditions.

Physicochemical Characterization Drug Metabolism Pharmacokinetics

Molecular Weight and Formula Distinction from Unsubstituted Thiazole Analog: 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (C₆H₈N₂S₂, MW 172.27) vs. 2-(1,3-Thiazol-2-yl)ethanethioamide (C₅H₆N₂S₂, MW 158.24)

The presence of a methyl group at the 4-position of the thiazole ring in the target compound distinguishes it from its unsubstituted analog, 2-(1,3-thiazol-2-yl)ethanethioamide . This structural modification results in a quantifiable difference in molecular formula (C₆H₈N₂S₂ vs. C₅H₆N₂S₂) and molecular weight (172.27 g/mol vs. 158.24 g/mol) . This difference is analytically significant and can be easily confirmed by mass spectrometry. The 4-methyl group also introduces steric bulk adjacent to the thiazole nitrogen, which can influence binding interactions with biological targets by imposing conformational constraints or altering electron density on the ring.

Structural Isomerism Chemical Identity Verification Mass Spectrometry

Isomeric Distinction from 2-Methyl Substituted Analog: Positional Isomerism of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide vs. 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide

The target compound, 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide, is a positional isomer of 2-(2-methyl-1,3-thiazol-4-yl)ethanethioamide . Both share the same molecular formula (C₆H₈N₂S₂) and weight (172.27 g/mol) but differ in the position of the methyl group on the thiazole ring (4- vs. 2-position) and the attachment point of the ethanethioamide chain (2- vs. 4-position). This structural variation results in distinct spatial and electronic properties. The 4-methyl,2-substituted thiazole motif presents a different steric and electronic environment around the thioamide group and the ring nitrogen compared to the 2-methyl,4-substituted analog, which can lead to divergent biological activities and target selectivities.

Positional Isomerism Medicinal Chemistry Structure-Activity Relationship

Optimal Scientific and Industrial Applications for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide Based on Verified Differentiation


Lead Optimization in Medicinal Chemistry: Improving Membrane Permeability and Metabolic Stability

Researchers can utilize 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide as a core scaffold or intermediate to enhance the lipophilicity and metabolic stability of a lead series. The thioamide moiety, as demonstrated by class-level evidence, can improve membrane permeability and oral bioavailability compared to amide analogs [1]. The quantifiable logP of 0.357 and LogD (pH 7.4) of 0.86 for this specific compound provide a defined starting point for property-based drug design [2], allowing medicinal chemists to modulate physicochemical parameters while exploring SAR around the 4-methylthiazole ring.

Chemical Probe Development for Target Identification and Validation

This compound is suitable for incorporation into chemical biology probes, particularly photoaffinity or activity-based probes, where the thioamide group can serve as a unique handle for bioconjugation or as a site for metabolic labeling. The distinct molecular weight and formula of the 4-methyl substituted compound, as compared to its unsubstituted analog, allow for precise mass spectrometric tracking in pull-down and target identification experiments . Its defined physicochemical properties, including its acid pKa, facilitate prediction of its behavior in complex biological matrices.

Fragment-Based Drug Discovery (FBDD) Library Expansion

As a low molecular weight (172.27 g/mol) and synthetically tractable fragment, 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide can be acquired to expand a fragment library focused on exploring the chemical space around thiazole-thioamide cores. Its unique substitution pattern (4-methyl, 2-ethanethioamide) differentiates it from the 2-methyl isomer , offering alternative vectors for fragment growing or merging. The availability of the compound from commercial vendors with defined purity levels (e.g., 95-97%) ensures consistent quality for high-throughput screening campaigns.

Reference Standard for Analytical Method Development

The compound can serve as a reference standard for developing and validating analytical methods, such as HPLC, LC-MS, and NMR, due to its defined molecular formula (C₆H₈N₂S₂) and distinct chemical structure. The 4-methyl substitution pattern provides a unique spectroscopic signature that can be differentiated from other thiazole-thioamide isomers, ensuring accurate identification and quantification in complex mixtures . Its commercial availability from multiple suppliers also supports inter-laboratory consistency.

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